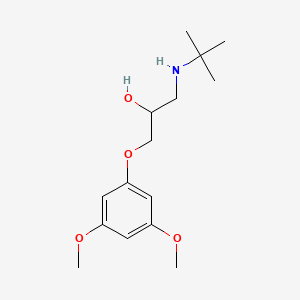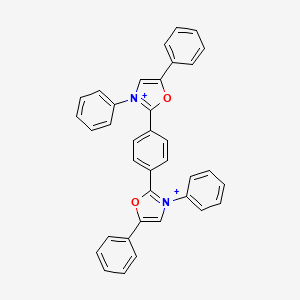![molecular formula C14H16O4 B14365530 Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate CAS No. 94530-60-6](/img/structure/B14365530.png)
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to a phenyl ring, which is further substituted with an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(acetyloxy)benzoic acid.
Reduction: Formation of 3-[4-(acetyloxy)phenyl]propan-1-ol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be metabolized to active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism of action of Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
- Methyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
- Butyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
Uniqueness
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate is unique due to its specific propyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
94530-60-6 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
propyl 3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-3-10-17-14(16)9-6-12-4-7-13(8-5-12)18-11(2)15/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
PEBQLOWGSPVPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
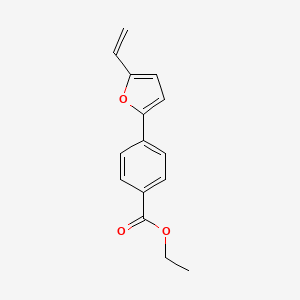

![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
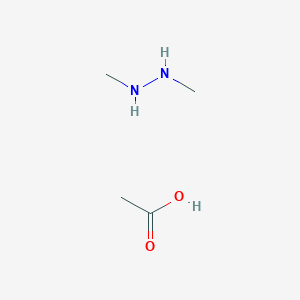
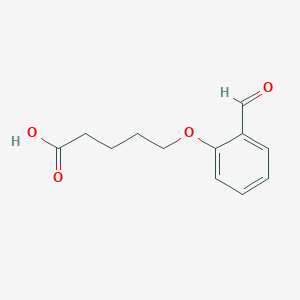
phosphaniumolate](/img/structure/B14365481.png)
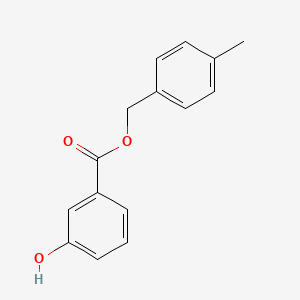



![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
